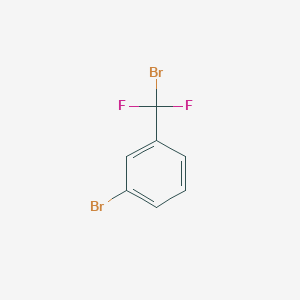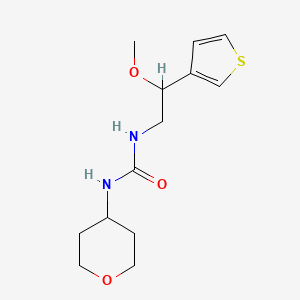
2-Methyl-3-(morpholine-4-carbonyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Methyl-3-(morpholine-4-carbonyl)aniline” is a chemical compound with the molecular formula C12H16N2O2 . It has a molecular weight of 220.27 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of morpholines, which includes compounds like “this compound”, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines and their carbonyl-containing analogs have been from 1,2-amino alcohols, aziridines, epoxides, and related compounds . Special attention is paid to the syntheses performed in a stereoselective manner and using transition metal catalysis .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H16N2O2/c1-9-8-10 (2-3-11 (9)13)12 (15)14-4-6-16-7-5-14/h2-3,8H,4-7,13H2,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 220.27 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.科学的研究の応用
1. Inhibitors of Src Kinase Activity
One significant application of compounds related to 2-Methyl-3-(morpholine-4-carbonyl)aniline is in the inhibition of Src kinase activity. Boschelli et al. (2001) found that analogues containing the morpholine group, similar to this compound, showed increased inhibition of Src kinase activity and Src-mediated cell proliferation (Boschelli et al., 2001).
2. Anticancer Activity
Compounds with structures related to this compound have demonstrated potential in anticancer research. A study by Malebari et al. (2021) on s-triazine derivatives, which incorporated morpholine and aniline moieties, showed significant cytotoxicity against breast cancer cell lines. These compounds, including one which contains morpholine, aniline, and glycylglycinate methyl ester, induced cell cycle arrest and apoptosis in cancer cells (Malebari et al., 2021).
3. Applications in Organic Synthesis
In the field of organic synthesis, compounds akin to this compound are used in various reactions. For example, Kochergin et al. (2012) demonstrated the use of morpholine in reactions with 2-chloro-6-thio-7-methylpurine, leading to products useful in further chemical synthesis (Кочергин et al., 2012).
4. Fluorescence Quenching Studies
Research on fluorescence quenching is another area where similar compounds have been utilized. Deepa et al. (2012) studied the fluorescence quenching of LD-425 by aromatic amines, including morpholine, providing insights into the interactions of these compounds at a molecular level (Deepa et al., 2012).
5. Antimicrobial Activity
In the field of antimicrobial research, Subhash and Bhaskar (2020) designed and synthesized derivatives that included morpholin-4-yl and aniline groups. These compounds showed significant activity against various bacterial and fungal strains (Subhash & Bhaskar, 2020).
6. Anticonvulsant Activity
Compounds structurally related to this compound have been explored for their potential anticonvulsant properties. Edafiogho et al. (1992) synthesized a series of enaminones from cyclic beta-dicarbonyl precursors, including morpholine and aniline, and evaluated them for anticonvulsant activity, revealing promising results (Edafiogho et al., 1992).
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and keeping the container tightly closed .
特性
IUPAC Name |
(3-amino-2-methylphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9-10(3-2-4-11(9)13)12(15)14-5-7-16-8-6-14/h2-4H,5-8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGPWJXLWMROQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide](/img/structure/B2826010.png)
![Methyl 5,5,7,7-tetramethyl-2-(naphthalene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2826013.png)
![2-[(Quinoxalin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2826015.png)
![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2826016.png)


![1-(4-chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(2,4,6-trimethoxyphenyl)propanamide](/img/structure/B2826026.png)
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2826027.png)


![3,4-dihydroisoquinolin-2(1H)-yl{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2826030.png)
![2-[(4-Chlorophenyl)methylsulfanyl]-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2826031.png)
